PU-H71 (Zelavespib) is a synthetic, purine-scaffold molecule designed as a selective inhibitor of the molecular chaperone Heat Shock Protein 90 (Hsp90) []. It is classified as a next-generation Hsp90 inhibitor with a unique preference for the tumor-enriched isoform of Hsp90 (teHsp90), which is primarily associated with oncogenic client proteins and abundant in cancer cells [, ]. PU-H71's selectivity for teHsp90 arises from its strong binding to the specific conformation of the ATP-binding domain of Hsp90 present in tumor cells []. This selective binding distinguishes PU-H71 from first-generation Hsp90 inhibitors, like geldanamycin analogues, which bind to both normal and tumor isoforms of Hsp90, leading to unwanted toxicity []. PU-H71 has demonstrated significant potential in preclinical studies across various cancers, including breast cancer [, ], lymphoma [, ], leukemia [, , , , , ], and myeloma [, ]. It has also shown efficacy against malaria by targeting Plasmodium falciparum Hsp90 (PfHsp90) [].
PU-H71 is classified as an HSP90 inhibitor, which falls under the category of targeted cancer therapies. It is derived from a series of compounds aimed at improving the efficacy of HSP90 inhibition while minimizing off-target effects. The compound has been studied extensively for its pharmacological properties and therapeutic potential in various malignancies .
The synthesis of PU-H71 involves several key steps, primarily focusing on the incorporation of specific functional groups to enhance its binding affinity for HSP90. The compound is synthesized through a multi-step process that includes:
For example, one synthesis route involves the Boc-protection of a secondary amine followed by radioiodination, which allows for tracking and imaging applications in vivo .
The molecular structure of PU-H71 can be represented as follows:
The specific arrangement of these functional groups facilitates strong binding affinity to HSP90, allowing it to effectively inhibit its chaperone activity.
PU-H71 undergoes several chemical reactions during its synthesis and application:
PU-H71 exerts its therapeutic effects primarily through:
This multi-targeted approach allows PU-H71 to exhibit potent anti-tumor activity across various cancer types.
Analyses using tools like SWISSADME have shown that PU-H71 adheres to Lipinski's rule of five, indicating good drug-likeness characteristics .
PU-H71 has several notable applications in scientific research and clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2